ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of furan, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, which are then coupled through a series of reactions involving acylation and esterification.
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Step 1: Synthesis of Furan Intermediate
Reagents: Furan-2-carboxylic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: Furan-2-carbonyl chloride
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Step 2: Synthesis of Triazole Intermediate
Reagents: 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole, acetic anhydride
Conditions: Reflux in acetic acid
Product: 4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl acetate
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Step 3: Coupling Reaction
Reagents: Furan-2-carbonyl chloride, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl acetate
Conditions: Base-catalyzed reaction in anhydrous conditions
Product: 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
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Step 4: Esterification
Reagents: 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, ethanol
Conditions: Acid-catalyzed esterification
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in aqueous conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and triazole rings play a crucial role in this interaction by providing binding sites for the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
- Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate
Uniqueness
Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of both furan and triazole rings, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXQPZBMJPCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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